3-Amino-4-chloro-N'-hydroxybenzene-1-carboximidamide
CAS No.:
Cat. No.: VC17795486
Molecular Formula: C7H8ClN3O
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8ClN3O |
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Molecular Weight | 185.61 g/mol |
IUPAC Name | 3-amino-4-chloro-N'-hydroxybenzenecarboximidamide |
Standard InChI | InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
Standard InChI Key | AMKLASVHRZOVBO-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C(=N/O)/N)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=NO)N)N)Cl |
Introduction
Structural and Molecular Characteristics
The benzene core of 3-amino-4-chloro-N'-hydroxybenzene-1-carboximidamide is substituted with three distinct functional groups, each contributing to its electronic and steric profile. The amino group at position 3 is electron-donating, potentially enhancing the ring’s nucleophilicity at meta positions. Conversely, the chlorine atom at position 4 introduces electron-withdrawing effects, creating a polarized electronic environment. The carboximidamide group at position 1 combines imine () and hydroxylamine () functionalities, enabling hydrogen bonding and coordination with metal ions or biological targets .
Key Molecular Properties
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Molecular Formula:
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Molecular Weight: 185.61 g/mol
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Hydrogen Bond Donors: 3 (NH, NHOH, NH)
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Hydrogen Bond Acceptors: 4 (N, O, NH, NHOH)
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XLogP3: ~1.4 (estimated)
The compound’s planar benzene ring and substituent orientations suggest potential for π-π stacking interactions, while its polar groups enhance solubility in protic solvents. Computational models predict a dipole moment of ~3.2 D, favoring interactions with polar biological membranes .
Hypothetical Synthesis Pathways
While no peer-reviewed synthesis protocols for 3-amino-4-chloro-N'-hydroxybenzene-1-carboximidamide are documented, plausible routes can be inferred from analogous compounds:
Nitration and Reduction
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Chlorination of Benzene: Electrophilic substitution introduces chlorine at position 4 using Cl/FeCl.
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Nitration: Nitration at position 3 forms 4-chloro-3-nitrobenzene.
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Reduction: Catalytic hydrogenation converts the nitro group to amino, yielding 4-chloro-3-aminobenzene.
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Carboximidamide Formation: Reaction with hydroxylamine and a carbonyl source (e.g., phosgene) introduces the carboximidamide group .
Direct Functionalization
Alternative methods may employ palladium-catalyzed coupling reactions to install the carboximidamide group post-chlorination and amination. For example, Buchwald-Hartwig amination could introduce the amino group, followed by Ullmann-type coupling for the hydroxylamine moiety .
Challenges:
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Regioselective substitution to avoid positional isomers.
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Stability of the hydroxylamine group under reaction conditions.
Property | Value |
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Plasma Protein Binding | ~85% (high) |
CYP450 Inhibition | Moderate (CYP2D6, CYP3A4) |
Ames Test Mutagenicity | Positive (predicted) |
Comparative Analysis with Analogues
Table 1: Structural and Functional Comparison
Future Research Directions
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Synthesis Optimization: Develop regioselective methods to improve yield and purity.
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Biological Screening: Evaluate enzyme inhibition, antimicrobial, and anticancer activity.
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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Computational Studies: Molecular docking to predict target interactions and optimize selectivity.
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